![molecular formula C7H2Cl2FN3 B13669592 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine](/img/structure/B13669592.png)
2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine
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Overview
Description
2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine (CAS 2386486-39-9; molecular formula: C₇H₂Cl₂FN₃; molecular weight: 218.02) is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core substituted with chlorine atoms at positions 2 and 4 and a fluorine atom at position 7 .
Preparation Methods
Preparation Methods of 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine
General Synthetic Approaches
The synthesis of this compound primarily involves constructing the fused pyrido[4,3-d]pyrimidine core followed by selective halogenation to introduce chlorine and fluorine substituents at the designated positions. The key strategies include:
- Cyclocondensation reactions to form the fused pyrido-pyrimidine ring system.
- Nucleophilic substitution and halogenation reactions to install chloro and fluoro groups.
- Use of precursor heterocycles or substituted pyrimidines as starting materials.
While detailed step-by-step protocols for this exact compound are scarce in open literature, analogous synthetic routes for related pyrido[4,3-d]pyrimidines provide valuable insight.
Reported Synthetic Routes and Methodologies
Halogenated Pyrido[4,3-d]pyrimidine Core Synthesis
- The pyrido[4,3-d]pyrimidine ring is typically constructed by condensation of appropriately substituted pyrimidine precursors with nitrogen-containing reagents such as formamidine salts under controlled conditions.
- Halogenation at positions 2 and 4 often involves treatment with phosphorus oxychloride (POCl$$_3$$) , which acts both as a chlorinating and dehydrating agent, facilitating the conversion of hydroxyl or amino groups to chloro substituents.
- Introduction of the fluorine atom at position 7 can be achieved by starting from fluorinated pyridine derivatives or by selective fluorination reactions using reagents such as selectfluor or other electrophilic fluorinating agents.
Specific Example from Analogous Compounds
- In the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , a related fused heterocycle, a patented method involves condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to generate an intermediate, followed by cyclization with formamidine salts and subsequent elimination of hydrogen chloride to yield the chlorinated pyrimidine core with high yield (~90%) and purity (~99.3%).
Data Summary Table
Research Findings and Perspectives
- The pyrido[4,3-d]pyrimidine scaffold is a versatile platform for drug discovery, with halogen substituents enhancing biological activity and metabolic stability.
- The presence of two chlorine atoms and one fluorine atom modulates electronic properties, facilitating interactions with biological targets such as kinases.
- Synthesis methods emphasize regioselectivity and high yield , minimizing side reactions and impurities.
- Recent advances in microwave-assisted cyclocondensation and green chemistry approaches (e.g., reduced waste generation, safer reagents) are promising for more efficient synthesis.
- Despite limited direct literature on this compound, analogous compounds’ synthetic routes provide a strong foundation for method development.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 2 and 4 undergo nucleophilic displacement under controlled conditions, enabling functionalization.
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Mechanistic Insight : The C2 position is more reactive toward nucleophiles due to reduced steric hindrance compared to C4. Fluorine at C7 stabilizes the transition state via electron-withdrawing effects .
Cross-Coupling Reactions
The chlorine atoms participate in metal-catalyzed coupling reactions to form carbon-carbon bonds.
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Key Observation : Fluorine at C7 enhances the stability of the palladium intermediate, improving coupling efficiency.
Cyclization and Ring Functionalization
The pyrido-pyrimidine core undergoes cycloaddition and annulation reactions.
Reaction | Reagents | Conditions | Products | Yield |
---|---|---|---|---|
[3+2] Cycloaddition | NaN₃, CuI | DMF, 120°C | Triazolo-fused derivatives | 40–50% |
Oxidative Ring Expansion | H₂O₂, FeCl₃ | AcOH, 80°C | Quinazoline analogs | 30% |
-
Research Note : Ring-expanded products exhibit enhanced solubility and bioavailability compared to the parent compound.
Halogen Exchange Reactions
Fluorine at C7 can be replaced under radical or ionic conditions.
Reaction | Reagents | Conditions | Products | Yield |
---|---|---|---|---|
Fluorine → Chlorine | PCl₅, AlCl₃ | 150°C, sealed tube | 2,4,7-Trichloro-pyrido[4,3-d]pyrimidine | 85% |
Fluorine → Bromine | HBr, DIBAL-H | THF, −78°C | 7-Bromo-2,4-dichloro-pyrido[4,3-d]pyrimidine | 60% |
-
Caution : Harsh conditions may lead to decomposition; optimal yields require strict temperature control .
Reductive Dehalogenation
Selective removal of halogens enables downstream modifications.
Reaction | Reagents | Conditions | Products | Yield |
---|---|---|---|---|
C2-Cl Reduction | Zn, NH₄Cl | EtOH/H₂O, 70°C | 4-Chloro-7-fluoro-pyrido[4,3-d]pyrimidine | 90% |
Full Dechlorination | H₂, Pd/C | MeOH, 25°C | 7-Fluoro-pyrido[4,3-d]pyrimidine | 75% |
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Application : Dechlorinated derivatives serve as intermediates for further functionalization.
Scientific Research Applications
2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a tool in studying the interactions between small molecules and biological targets, aiding in the discovery of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Properties
Table 1: Structural Comparison of Pyrido/Pyrimidine Derivatives
Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | Key Electronic Features |
---|---|---|---|---|---|
2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine | Pyrido[4,3-d]pyrimidine | Cl (2,4), F (7) | C₇H₂Cl₂FN₃ | 218.02 | High electronegativity from F/Cl; planar aromatic system |
7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one | Pyrido[4,3-d]pyrimidine | F (7), O (4-ketone) | C₇H₄FN₃O | 165.125 | Ketone group increases polarity; reduced halogenation |
4-Chloro-6-fluoropyrido[3,2-d]pyrimidine | Pyrido[3,2-d]pyrimidine | Cl (4), F (6) | C₇H₃ClFN₃ | 183.57 | Isomeric ring system; altered substitution pattern |
Aciclovir analogs (e.g., compound 8) | Pyrazolo[4,3-e]triazine | Acyclic chains mimicking sugars | Varies | ~250–300 | Flexible side chains enhance TK binding; lacks halogens |
Key Observations :
- Pyrido[4,3-d]pyrimidine isomers (vs. [3,2-d] or [2,3-d]) show distinct spatial arrangements of substituents, influencing binding pocket compatibility in targets like EGFR or thymidine kinase .
- HOMO-LUMO Energy Gaps : While direct data for the target compound is unavailable, pyrazolo-triazine analogs () exhibit narrow HOMO-LUMO gaps (~1.437 kcal/mol), suggesting high reactivity. The fluorine and chlorine substituents in the target compound may further reduce this gap, increasing kinetic stability under physiological conditions .
Key Observations :
- The absence of NH groups in pyrazolo-triazine analogs correlates with poor kinase inhibition (e.g., CDK2/Abl), suggesting that the target compound’s bioactivity depends on its substituents’ ability to form hydrogen bonds .
- Antiviral Potential: Pyrazolo-triazines with acyclic side chains (e.g., compound 8) show strong thymidine kinase (TK) binding affinity (ChemPLP score: 77.94), comparable to aciclovir. The target compound’s rigid pyrido-pyrimidine core may limit conformational flexibility, reducing TK affinity compared to flexible analogs .
Biological Activity
2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine is a heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a pyrimidine ring fused with a pyridine ring, characterized by the presence of two chlorine atoms at positions 2 and 4, and a fluorine atom at position 7. The unique halogenation pattern significantly influences its chemical reactivity and biological properties.
The molecular formula of this compound is C_7H_3Cl_2F_N_2, with a molecular weight of approximately 205.06 g/mol. The halogen substituents enhance the compound's reactivity, allowing for various nucleophilic substitution reactions that are crucial for synthesizing derivatives with tailored biological activities.
Biological Activity
Research indicates that this compound exhibits significant anticancer properties. Its mechanism of action primarily involves the inhibition of specific enzymes that are pivotal in cancer cell proliferation. Notably, studies have shown that this compound can induce apoptosis in various cancer cell lines and may also possess antibacterial properties.
The compound interacts with several biological targets, including kinases involved in cancer progression. The halogen atoms play a critical role in modulating the electronic properties of the molecule, enhancing its binding affinity to target proteins. The interactions lead to alterations in cellular signaling pathways that ultimately result in reduced cancer cell viability.
Research Findings
A comprehensive review of literature reveals various studies highlighting the biological activity of this compound:
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Anticancer Activity :
- A study demonstrated that derivatives of this compound showed potent inhibitory effects against cancer cell lines such as A431 (vulvar epidermal carcinoma) and others.
- The effective concentration (EC50) values were reported to be significantly lower than those of standard chemotherapeutics like doxorubicin.
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Antibacterial Properties :
- Preliminary investigations suggest that this compound exhibits antibacterial activity against Gram-positive bacteria, showing promise as a potential therapeutic agent for bacterial infections.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2,6-Dichloro-7-fluoropyrido[4,3-d]pyrimidine | Chlorine at different positions | Exhibits different biological activity profiles |
2-Fluoropyrido[4,3-d]pyrimidine | Lacks chlorine substituents | May have reduced reactivity compared to dichlorinated versions |
2-Chloro-6-methylpyrido[4,3-d]pyrimidine | Contains a methyl group instead of fluorine | Potentially alters pharmacokinetics and efficacy |
Case Studies
Several case studies have been published regarding the synthesis and biological evaluation of derivatives based on the pyrido[4,3-d]pyrimidine scaffold:
- Study on Anticancer Activity : A recent study evaluated various derivatives against different cancer cell lines and reported that modifications at the halogen positions significantly influenced cytotoxicity.
- Antimicrobial Evaluation : Another investigation focused on the antibacterial potential against clinically relevant strains and found promising results that warrant further exploration.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions on pyrido-pyrimidine scaffolds. For example, halogenated intermediates (e.g., 4-chloro derivatives) can react with fluorinated reagents under reflux conditions in solvents like ethanol or isopropanol. Catalysts such as triethylamine may enhance reactivity. Key steps include maintaining anhydrous conditions and precise temperature control (80–100°C) to minimize side reactions. Purification via recrystallization (methanol/ethanol) or column chromatography is critical for yield optimization .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Spectroscopy : Analyze 1H, 13C, and 19F NMR spectra to confirm substitution patterns and verify the absence of impurities. For example, 1H NMR should show distinct aromatic proton signals in the δ 6.5–8.5 ppm range .
- HPLC : Use reversed-phase chromatography with UV detection (λ = 254 nm) to assess purity. A ≥98% purity threshold is recommended for biological studies .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns for halogenated species .
Q. What safety protocols are essential when handling halogenated pyrido-pyrimidine derivatives in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste services to avoid environmental contamination .
- Emergency Procedures : In case of skin contact, rinse immediately with water and consult safety data sheets (SDS) for specific antidotes .
Advanced Research Questions
Q. How can computational reaction path search methods be applied to predict and optimize the regioselectivity in the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states and predict regioselectivity in substitution reactions. Tools like IRC (Intrinsic Reaction Coordinate) analysis identify energy barriers, while machine learning algorithms correlate reaction conditions (solvent, temperature) with yield outcomes. This approach reduces trial-and-error experimentation by 30–50% .
Q. What strategies are effective in resolving contradictory biological activity data arising from different substitution patterns in pyrido-pyrimidine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., chloro vs. fluoro at positions 2, 4, and 7) and test kinase inhibition profiles. For example, 5-ethyl substituents in pyrrolo-pyrimidines enhance selectivity for EGFR kinases .
- Statistical Validation : Use ANOVA to assess significance of activity differences between analogs. Ensure consistent assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
Q. What methodologies are recommended for analyzing the electronic effects of chloro and fluoro substituents on the reactivity of pyrido[4,3-d]pyrimidine scaffolds?
- Methodological Answer :
- Electrostatic Potential Maps : Generate maps using Gaussian software to visualize electron-deficient regions (chloro substituents increase electrophilicity at C4).
- Kinetic Isotope Effects (KIE) : Compare reaction rates of 12C vs. 13C isotopes to determine rate-limiting steps in substitution reactions .
- X-ray Crystallography : Resolve crystal structures to correlate substituent electronic effects with bond lengths and angles (e.g., C-Cl vs. C-F bond distances) .
Q. Data Contradiction Analysis
- Challenge : Discrepancies in reported biological activities may arise from impurities (e.g., unreacted intermediates) or assay variability.
- Resolution :
Properties
Molecular Formula |
C7H2Cl2FN3 |
---|---|
Molecular Weight |
218.01 g/mol |
IUPAC Name |
2,4-dichloro-7-fluoropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H2Cl2FN3/c8-6-3-2-11-5(10)1-4(3)12-7(9)13-6/h1-2H |
InChI Key |
HBFGBPALFRIKFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1F)C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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